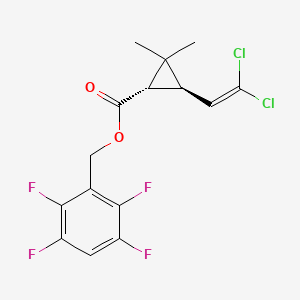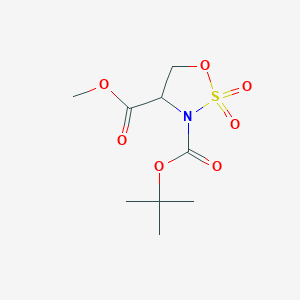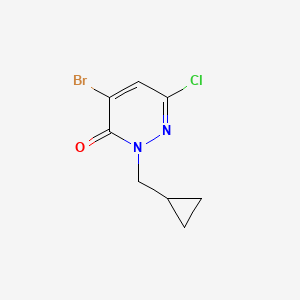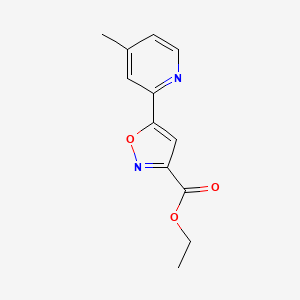
Ethyl 5-(4-Methyl-2-pyridyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708577 is a chemical compound with unique properties and applications in various fields of science and industry. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industrial processes. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708577 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure conditions].
Step 3: Final purification and isolation of MFCD32708577 using [techniques such as crystallization or chromatography].
Industrial Production Methods
Industrial production of MFCD32708577 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32708577 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Reaction with [specific reagents] to substitute functional groups, resulting in [substituted product].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent names] under [specific conditions].
Reduction: Reducing agents such as [agent names] at [temperature and pressure conditions].
Substitution: Reagents like [reagent names] in the presence of [catalysts or solvents].
Major Products
Wissenschaftliche Forschungsanwendungen
MFCD32708577 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in manufacturing processes, material science, and as an additive in various industrial applications.
Wirkmechanismus
The mechanism by which MFCD32708577 exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to [specific proteins or enzymes], leading to [biological effect].
Pathways Involved: Modulation of [specific signaling pathways], resulting in [desired outcome].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MFCD32708577 can be compared with other similar compounds such as [compound names]. These compounds share structural similarities but differ in [specific properties or applications].
Uniqueness
The uniqueness of MFCD32708577 lies in its [specific property], which makes it particularly suitable for [specific application]. This sets it apart from other similar compounds and highlights its potential in [field of application].
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
ethyl 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-11(17-14-10)9-6-8(2)4-5-13-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
BOUUBUUVCOOMLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=NC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


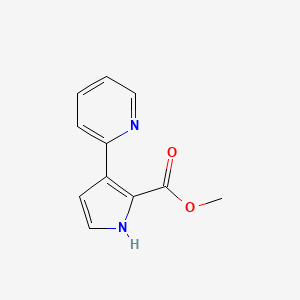
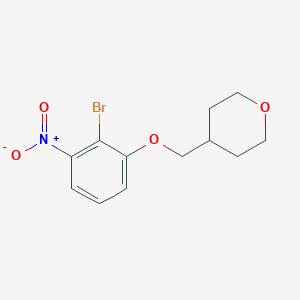

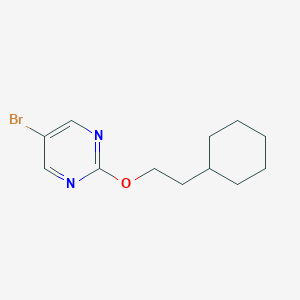


![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

